molecular formula C19H14N4O2S B2413653 6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-86-8

6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2413653
CAS No.: 853891-86-8
M. Wt: 362.41
InChI Key: GWISXAIKUUIRDC-UHFFFAOYSA-N
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Description

6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C19H14N4O2S and its molecular weight is 362.41. The purity is usually 95%.
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Properties

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-14-9-5-6-10-15(14)25-17(12)18-22-23-16(20-21-19(23)26-18)11-24-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWISXAIKUUIRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles. This compound exhibits a unique structural arrangement that combines a benzofuran moiety with a triazole and thiadiazole framework. Its molecular formula is C₁₆H₁₃N₄OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The biological activities of this compound are linked to its ability to interact with specific molecular targets within cells.

Biological Activities

The compound has been reported to exhibit various biological activities:

  • Antiviral Activity : Studies have shown that derivatives of triazolo-thiadiazoles can possess significant antiviral properties. For example, certain compounds in this class have demonstrated effective inhibition against viruses such as Dengue virus (DENV) and Tobacco Mosaic Virus (TMV) with EC50 values in the micromolar range .
  • Anticancer Properties : The compound has shown potential cytotoxic activity against human cancer cell lines. For instance, compounds similar to this compound have been tested against MCF-7 breast cancer cells with promising results indicating significant inhibition of cell proliferation .
  • Antimicrobial Activity : Various triazolo-thiadiazole derivatives have been evaluated for their antibacterial properties. Some studies report effective antibacterial activity against pathogenic bacteria compared to standard drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

  • Substituent Effects : The presence of specific substituents on the benzofuran or phenoxymethyl groups can enhance biological activity. For instance, modifications at the C-2 and N-3 positions of the triazole scaffold have been linked to improved antiviral activity .
  • Heterocyclic Interactions : The unique heterocyclic structures contribute significantly to the compound's ability to engage with biological targets. The thiadiazole ring enhances interactions due to its electron-withdrawing properties .

Case Study 1: Antiviral Efficacy

A recent study evaluated a series of triazolo-thiadiazole derivatives for their antiviral activity against DENV. Among them, one derivative exhibited an IC50 value of 2.1 ± 0.4 μM, showcasing enhanced inhibitory activity compared to traditional antiviral agents .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests were conducted on a range of triazolo-thiadiazole compounds against MCF-7 cells. One compound demonstrated an IC50 value of 1.0 mM, indicating significant cytotoxic potential and suggesting that further structural modifications could yield even more potent derivatives .

Data Table: Biological Activities Overview

Activity TypeCompound/DerivativeEC50/IC50 ValueReference
AntiviralTriazolo-thiadiazole derivative2.1 ± 0.4 μM
AnticancerSimilar derivativeIC50 = 1.0 mM
AntibacterialThiadiazole derivativeEffective vs pathogens

Scientific Research Applications

Biological Activities

Compounds that contain a triazolo-thiadiazole framework have been reported to exhibit a wide range of biological activities. The following table summarizes some notable activities associated with structural analogs:

Compound Name Structural Features Biological Activity
5-Amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleContains an amino group on the triazole ringAnticancer and antimicrobial
6-(Phenoxy)thiadiazolyl derivativesSimilar thiadiazole structure with phenoxy substitutionsAnti-inflammatory and analgesic
7-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleMethyl substitution on triazole ringAntimicrobial and antifungal

The unique combination of benzofuran and triazolo-thiadiazole in this compound may enhance its selectivity and potency compared to other derivatives.

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit tubulin polymerization. This mechanism is crucial for cancer cell proliferation and provides a pathway for developing new anticancer agents .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have shown that related thiadiazoles exhibit significant antibacterial effects against various strains of bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways could lead to therapeutic applications in treating chronic inflammatory diseases.

Case Study 1: Antitumor Activity

A study involving derivatives of triazolo-thiadiazoles demonstrated promising results in vitro against cancer cell lines. Variations in the phenyl moiety were found to tune biological properties towards enhanced antitumor efficacy. The mode of action was linked to the inhibition of key cellular processes involved in tumor growth .

Case Study 2: Antimicrobial Screening

Another investigation synthesized various thiadiazole derivatives and screened them for antibacterial activity using the disc diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics .

Chemical Reactions Analysis

Functionalization Reactions

The phenoxymethyl and benzofuran groups enable further derivatization:

Electrophilic Aromatic Substitution

The benzofuran moiety undergoes electrophilic substitution at the C5 position. For example:

  • Nitration : Using HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives, which are intermediates for cross-coupling reactions .

Nucleophilic Substitution

The triazole-thiadiazole core reacts with nucleophiles (e.g., amines, thiols) at the sulfur or nitrogen atoms:

  • Thiol Exchange : Treatment with aryl thiols in DMF displaces the thiadiazole sulfur, forming disulfide-linked analogs .

  • Alkylation : Reaction with alkyl halides modifies the phenoxymethyl group, altering lipophilicity and bioactivity .

Biological Activity-Driven Modifications

Structural tweaks to enhance pharmacological properties include:

Urease Inhibition

Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenoxymethyl chain show improved urease inhibition (IC₅₀ = 2.1–8.7 µM) .

Antimicrobial Activity

6-Aryl-substituted analogs exhibit broad-spectrum activity:

Compound ModificationMIC (µg/mL)Target Pathogen
6-(4-Nitrophenyl)12.5S. aureus
6-(3-Chlorophenyl)6.25E. coli
6-(2-Furyl)25.0C. albicans
Data sourced from in vitro assays .

Degradation and Stability Studies

The compound undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions:

  • Acidic Hydrolysis : Cleavage of the thiadiazole ring generates benzofuran-2-carboxylic acid and triazole-thiol byproducts .

  • Oxidative Degradation : H₂O₂/UV light oxidizes sulfur atoms to sulfoxides, reducing bioactivity .

Comparative Reactivity with Analogues

Key differences in reactivity compared to related structures:

CompoundStructural VariationReactivity Profile
6-(tert-Butyl)-triazolo-thiadiazoleBulkier alkyl groupLower electrophilic substitution efficiency
3-(2-Furyl)-triazolo-thiadiazoleFuryl instead of benzofuranEnhanced nucleophilic aromatic substitution
6-Aryl-triazolo-thiadiazolesVariable aryl groupsTunable antimicrobial potency

Q & A

Q. Table 1: SAR of Key Analogs

Substituent (R)Target (PDB ID)Docking Score (kcal/mol)MIC (µg/mL)
3-Methylbenzofuran14-α-demethylase (3LD6)-9.225 (Bacteria)
2-Fluorophenylp38 MAP kinase-8.712.5 (Bacteria)
4-Methoxyphenyl3LD6-7.950 (Fungi)

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Differences in microbial strains or culture conditions (e.g., pH, temperature). Standardize protocols using CLSI guidelines .

Substituent Effects : Electron-donating groups (e.g., -OCH₃) may reduce activity against Gram-negative bacteria due to impaired outer membrane penetration .

Crystallographic Validation : Resolve ambiguities in binding modes using X-ray structures (e.g., triazolothiadiazole planarity and dihedral angles with target active sites) .

Advanced: What molecular docking strategies are used to predict biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes critical to microbial survival (e.g., fungal 14-α-demethylase (3LD6) for azole resistance) .
  • Docking Workflow :
    • Protein Preparation : Retrieve 3LD6 structure from PDB; remove water, add hydrogens.
    • Ligand Optimization : Minimize energy of the compound using MMFF94 force field.
    • Grid Generation : Focus on heme-binding site (20 ų box).
    • Scoring : Use Lamarckian GA; top poses have H-bonding with Tyr118 and π-stacking with Phe228 .
      Key Result : Docking scores correlate with experimental MICs (R² = 0.82) .

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